![molecular formula C5H10N2O2 B586751 3-(2-Aminoethyl)-1,3-oxazolidin-2-one CAS No. 141778-93-0](/img/structure/B586751.png)
3-(2-Aminoethyl)-1,3-oxazolidin-2-one
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Description
3-(2-Aminoethyl)-1,3-oxazolidin-2-one, also known as AEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science. AEO is a cyclic amino acid derivative that contains both an oxazolidinone ring and an aminoethyl side chain.
Scientific Research Applications
Synthetic Organic Chemistry and Medicinal Chemistry : The 1,3-oxazolidin-2-one nucleus is a popular framework in synthetic organic chemistry, particularly for the construction of this five-member ring. Its diverse applications include serving as protective groups for 1,2-aminoalcohol systems and chiral auxiliaries in asymmetric synthesis (Zappia et al., 2007).
Enzymatic Synthesis : Oxazolidin-2-ones, synthesized using enzymatic methods, demonstrate significant biological and pharmacological activity. One study explored the enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate, providing insights into the mechanism and kinetics of the synthesis process (Yadav & Pawar, 2014).
Crystal Structures and Hydrogen Bonds : Research into the crystal structures of oxazolidinecarbohydrazides revealed weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. Such studies are crucial for understanding the structural and chemical properties of oxazolidin-2-ones (Nogueira et al., 2015).
Precursors for N-Alkyl-β-Amino Acids : 1,3-Oxazolidin-5-ones and 1,3-oxazinan-6-ones are valuable precursors for synthesizing N-methyl α- and β-amino acids, which have broad applications in pharmaceuticals and organic chemistry (Hughes & Sleebs, 2008).
Synthesis Directly from 1,3-Diols or 3-Amino Alcohols : A general method for the synthesis of oxazolidin-2-ones directly from 1,3-diols and 3-amino alcohols using iodobenzene dichloride and sodium azide was developed. This represents a significant advancement in the synthesis of these compounds (He et al., 2014).
Synthesis of Chiral Oxazolidin-2-ones : The one-pot preparation of chiral oxazolidin-2-ones using the Sharpless asymmetric aminohydroxylation method has been demonstrated. These chiral oxazolidin-2-ones are valuable as chiral auxiliaries and have significant biological activity (Barta et al., 2000).
Pharmaceutical Applications : Oxazolidin-2-ones play a crucial role in pharmaceuticals, especially as building blocks in natural product synthesis and in the core of antimicrobial active ingredients. For instance, the antibiotic linezolid is an oxazolidin-2-one derivative (Boersch et al., 2016).
properties
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-2-7-3-4-9-5(7)8/h1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLPXDQGFMAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)oxazolidin-2-one |
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